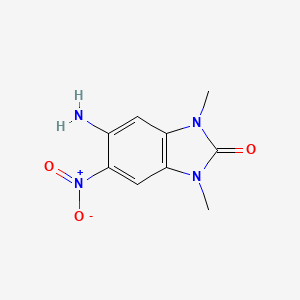

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

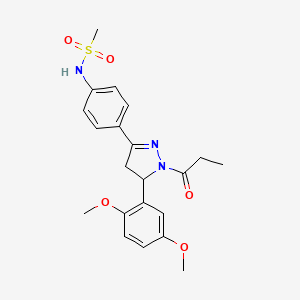

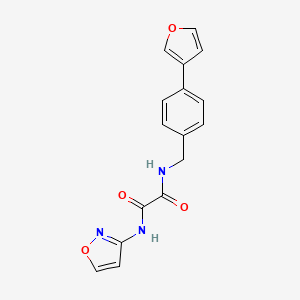

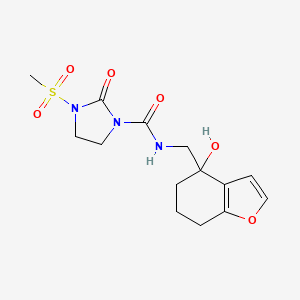

“5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one” is a compound that falls under the category of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a five-membered heterocyclic moiety . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antitumor Activity

Research has highlighted the significance of imidazole derivatives, including benzimidazole compounds, in the development of antitumor drugs. These compounds exhibit diverse biological properties and some have progressed to preclinical testing stages. Their structures are of interest both for new antitumor drug discovery and for synthesizing compounds with varied biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry Applications

Nitroimidazoles, a class with structural specialization due to the imidazole and nitro group combination, show extensive potential applications in medicinal chemistry. They are active in research as drugs, diagnostics, and probes, particularly showing wide use in clinical settings for anticancer, antimicrobial, and antiparasitic applications. This review consolidates the current research and applications of nitroimidazole compounds in medicinal chemistry, providing a guide for the development of these compounds for multipurpose applications (Li, Z.-Z., et al., 2018).

Chemical and Biological Properties

The chemistry and properties of benzimidazole compounds, including their complexes, have been extensively reviewed. This literature review covers the synthesis, properties, and biological activities of benzimidazole derivatives, indicating their importance in various scientific and therapeutic fields. Such compounds have been analyzed for their spectroscopic properties, structural characteristics, magnetic properties, and electrochemical activities, suggesting areas for future research and development (Boča, M., Jameson, R., & Linert, W., 2011).

Therapeutic Potential Overview

Benzimidazole derivatives have been recognized for their therapeutic potential across a wide range of pharmacological activities, including antimicrobial, antiviral, antiparasitic, and anticancer activities. This review discusses the synthesis and role of benzimidazole-derived compounds in addressing various diseases, highlighting the significant role benzimidazoles play in drug discovery and development (Babbar, R., Swikriti, & Arora, S., 2020).

Heterocycles with Pharmacophore Integration

The synthesis and biological evaluation of condensed benzimidazoles and their considerable biological activities have been reviewed. These compounds, containing pseudothiourea as a general structural unit, show a range of biological effects, including antihypertensive and diuretic properties, suggesting their importance in medicinal chemistry (Hsu, L., Hu, Ming‐Kuan, & Liu, Kang-chien, 2005).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to show a wide range of biological activities .

Mode of Action

Without specific studies on “5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one”, it’s difficult to determine its exact mode of action. Nitro compounds, a class to which this compound belongs, are known to undergo various reactions, including reduction and coupling .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structures and functional groups .

Análisis Bioquímico

Biochemical Properties

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in cellular energy balance and metabolism. The compound acts as an inhibitor of NNMT, thereby influencing metabolic pathways related to obesity and diabetes . Additionally, this compound interacts with proteins involved in cell signaling pathways, affecting gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways and gene expression. For instance, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, this compound affects cell signaling pathways that regulate cell growth and differentiation, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to NNMT, inhibiting its activity and thereby modulating metabolic pathways . This inhibition leads to changes in gene expression, particularly those genes involved in metabolic processes. Additionally, this compound can activate or inhibit other enzymes and proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal dynamics in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to positively influence metabolic processes without causing adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. By inhibiting NNMT, the compound affects the methylation of nicotinamide, a key step in cellular metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, influencing overall metabolic processes . Additionally, this compound interacts with other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and minimizing off-target effects .

Propiedades

IUPAC Name |

5-amino-1,3-dimethyl-6-nitrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOCKKZGCLQUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)

![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)

![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)

![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)